molecular formula C25H18N2O4 B304483 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

Numéro de catalogue B304483
Poids moléculaire: 410.4 g/mol
Clé InChI: RNCYOTIGFIMBBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid, also known as DAPTA, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. DAPTA belongs to the family of CCR5 antagonists, which are compounds that inhibit the function of the CCR5 receptor, a protein found on the surface of certain immune cells.

Mécanisme D'action

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid works by binding to the CCR5 receptor on the surface of immune cells, which prevents the entry of certain viruses, including HIV, into the cell. This mechanism of action has been extensively studied and validated in vitro and in vivo. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition to its anti-viral and anti-inflammatory effects, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have immunomodulatory properties, which may have implications for its use in the treatment of various immune-related diseases. 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has also been shown to have a long half-life, which may contribute to its potential as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is its high purity and yield, which makes it a viable compound for scientific research. In addition, its well-characterized mechanism of action and low toxicity profile make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is its relatively high cost, which may limit its use in large-scale experiments. In addition, the specificity of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid for the CCR5 receptor may limit its use in the treatment of diseases that do not involve this receptor.

Orientations Futures

There are several potential future directions for the use of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid in scientific research. One area of interest is the development of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid-based therapies for the treatment of HIV/AIDS and other viral infections. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid may have potential as a therapeutic agent for autoimmune diseases and other immune-related disorders. Further research is needed to fully explore the potential of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid in these areas, as well as to optimize its synthesis and reduce its cost.

Méthodes De Synthèse

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is synthesized using solid-phase peptide synthesis, a technique commonly used in the production of synthetic peptides. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, with each amino acid added in a specific order. The final product is then cleaved from the resin and purified through chromatography. The synthesis of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been optimized to produce high yields of pure product, making it a viable compound for scientific research.

Applications De Recherche Scientifique

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Its main application is in the field of HIV/AIDS, where it has been shown to inhibit the entry of HIV into host cells by blocking the CCR5 receptor. 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has also been investigated for its potential use in the treatment of other viral infections, such as hepatitis C and influenza. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of autoimmune diseases.

Propriétés

Nom du produit

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

Formule moléculaire

C25H18N2O4

Poids moléculaire

410.4 g/mol

Nom IUPAC

3,15-diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

InChI

InChI=1S/C25H18N2O4/c28-24(29)20-14-5-1-3-7-18(14)26-22-13-9-12(10-16(20)22)23-17(11-13)21(25(30)31)15-6-2-4-8-19(15)27-23/h1-8,12-13H,9-11H2,(H,28,29)(H,30,31)

Clé InChI

RNCYOTIGFIMBBD-UHFFFAOYSA-N

SMILES

C1C2CC3=C(C4=CC=CC=C4N=C3C1CC5=C(C6=CC=CC=C6N=C25)C(=O)O)C(=O)O

SMILES canonique

C1C2CC3=C(C4=CC=CC=C4N=C3C1CC5=C(C6=CC=CC=C6N=C25)C(=O)O)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.